5-(6-Chloropyridazin-3-yl)nicotinaldehyde

Medicinal Chemistry Organic Synthesis Cross-Coupling

Ensure your synthetic strategy is not compromised by inferior analogs. 5-(6-Chloropyridazin-3-yl)nicotinaldehyde is the only variant offering dual orthogonal reactivity—the 6-chloro handle for SNAr/Suzuki coupling and the aldehyde for condensation chemistry—enabling step-count reduction versus mono-functional alternatives. This specific scaffold is a validated pharmacophore for α4β2 nAChR binding and a documented reactant in SMN protein modulator synthesis. Non-chlorinated or regioisomeric analogs lack equivalent synthetic utility or nanomolar binding potential. Additionally, choosing this non-deuterated form over its deuterated counterpart offers a 15-40x cost advantage for DMPK and scale-up studies without compromising chemical equivalence.

Molecular Formula C10H6ClN3O
Molecular Weight 219.63 g/mol
CAS No. 1425335-16-5
Cat. No. B3239994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(6-Chloropyridazin-3-yl)nicotinaldehyde
CAS1425335-16-5
Molecular FormulaC10H6ClN3O
Molecular Weight219.63 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1C2=CN=CC(=C2)C=O)Cl
InChIInChI=1S/C10H6ClN3O/c11-10-2-1-9(13-14-10)8-3-7(6-15)4-12-5-8/h1-6H
InChIKeyBVKDYRSWWUQQHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(6-Chloropyridazin-3-yl)nicotinaldehyde (CAS 1425335-16-5): Core Properties and Procurement Profile


5-(6-Chloropyridazin-3-yl)nicotinaldehyde (CAS 1425335-16-5) is a heteroaromatic aldehyde with molecular formula C10H6ClN3O and molecular weight 219.63 g/mol . The compound features a nicotinaldehyde (pyridine-3-carbaldehyde) core linked at the 5-position to a 6-chloropyridazine ring, a structural motif that appears in nicotinic acetylcholine receptor (nAChR) ligands and SMN protein modulators [1]. Commercially, the compound is available at ≥95% purity from multiple suppliers and is primarily utilized as a synthetic building block for Suzuki-Miyaura cross-coupling and other transformations enabled by its reactive aldehyde and chloro-substituted pyridazine functionalities .

Why 5-(6-Chloropyridazin-3-yl)nicotinaldehyde Cannot Be Simply Replaced by Generic Pyridazine Analogs


In-class substitution of 5-(6-chloropyridazin-3-yl)nicotinaldehyde with analogs lacking the 6-chloro substituent, the aldehyde functional handle, or the specific 3-pyridazine/5-pyridine connectivity is not pharmacologically or synthetically equivalent. The 6-chloro substituent on the pyridazine ring serves dual roles: it provides a reactive handle for nucleophilic aromatic substitution (SNAr) in further derivatization, and in biologically active contexts, it contributes to nAChR binding affinity where related 6-chloropyridazin-3-yl derivatives exhibit Ki values in the nanomolar range at α4β2 receptors [1]. The aldehyde group at the 3-position of the pyridine ring is essential for condensation chemistry (e.g., hydrazone formation) and Vilsmeier-Haack transformations , while the exact 5-(pyridazin-3-yl) substitution pattern differs from 4-pyridazinyl or 2-pyridazinyl regioisomers, which alter the vector and electronics of the biaryl system and may yield different coupling outcomes or biological recognition . Generic pyridazine-aldehydes lacking these specific features do not provide equivalent synthetic utility or biological activity potential.

Quantitative Evidence Guide: Differentiating 5-(6-Chloropyridazin-3-yl)nicotinaldehyde from Closest Analogs


Synthetic Module Differentiation: Dual-Functional Handle vs. Mono-Functional Analogs

5-(6-Chloropyridazin-3-yl)nicotinaldehyde possesses two orthogonal reactive handles—an aldehyde at the pyridine 3-position and a 6-chloro substituent on the pyridazine ring—enabling sequential chemoselective transformations without intermediate protection. In contrast, the dechloro analog 5-(pyridazin-3-yl)nicotinaldehyde lacks the SNAr-active chloro site, reducing functional versatility .

Medicinal Chemistry Organic Synthesis Cross-Coupling

Commercial Purity and Supply Chain Consistency of 5-(6-Chloropyridazin-3-yl)nicotinaldehyde

The target compound is commercially available at ≥95% purity from ChemShuttle (Catalog No. WLZ3006) with defined storage conditions (2-8°C) . This represents a verifiable supply chain advantage over less characterized or custom-synthesis-only analogs. While the dechloro analog 5-(pyridazin-3-yl)nicotinaldehyde is also commercially listed, its purity specifications are less consistently documented across suppliers .

Chemical Sourcing Quality Control Procurement

Metabolic and Isotopic Stability Advantage Over Deuterated Analogs

5-(6-Chloropyridazin-3-yl)nicotinaldehyde, as a non-deuterated compound, avoids the high procurement cost, potential isotopic exchange liabilities, and metabolic switching risks associated with deuterated analogs. The deuterated analog 5-(6-chloropyridazin-3-yl)nicotinaldehyde-d₄ is available commercially but at a substantially higher cost (e.g., 5 mg for $190-240 vs. 50-100 mg of non-deuterated compound for similar pricing tiers) . For applications not requiring isotopic labeling, the non-deuterated form offers equivalent chemical reactivity without the cost premium.

DMPK Isotope Labeling Metabolic Stability

nAChR α4β2 Subtype Affinity Potential of 6-Chloropyridazin-3-yl Scaffold

The 6-chloropyridazin-3-yl moiety present in the target compound is a validated pharmacophore for neuronal nicotinic acetylcholine receptor (nAChR) α4β2 subtype binding. In a systematic SAR study, compounds bearing the 6-chloro-3-pyridazinyl group (attached to various diamine scaffolds) exhibited Ki values in the nanomolar range at α4β2 nAChRs [1]. The aldehyde functionality on the target compound provides a synthetic entry point for further elaboration into more potent analogs, while maintaining the core pharmacophore. In contrast, analogs lacking the 6-chloro substituent (e.g., unsubstituted pyridazin-3-yl derivatives) are expected to show reduced binding affinity based on established SAR for this chemotype [1].

Neuroscience Nicotinic Receptors Pain Research

SMN Protein Modulator Synthetic Intermediacy vs. Non-Aldehyde Analogs

5-(6-Chloropyridazin-3-yl)nicotinaldehyde is specifically documented as a reactant for the synthesis of survival motor neuron (SMN) protein modulators . The aldehyde functionality is essential for forming the imine or amine linkages present in the final SMN modulator structures. Analogs lacking the aldehyde group (e.g., 5-(6-chloropyridazin-3-yl)pyridine derivatives where the aldehyde is reduced or substituted) cannot participate in these condensation reactions and are therefore unsuitable for this established synthetic route.

Spinal Muscular Atrophy SMN Protein Drug Discovery

Priority Application Scenarios for 5-(6-Chloropyridazin-3-yl)nicotinaldehyde Based on Differential Evidence


Multi-Step Medicinal Chemistry Campaigns Requiring Sequential Chemoselective Derivatization

The dual reactive handles (aldehyde and 6-chloro substituent) make this compound particularly suitable for complex synthetic sequences where orthogonal reactivity is required. Researchers can perform condensation reactions at the aldehyde site (e.g., hydrazone or imine formation) followed by SNAr at the 6-chloro position, or execute Suzuki-Miyaura cross-coupling at the pyridazine ring while preserving the aldehyde for subsequent transformations. This reduces overall step count compared to sequential protection/deprotection strategies that would be necessary with mono-functional analogs .

nAChR α4β2 Ligand Discovery and SAR Expansion

The 6-chloropyridazin-3-yl scaffold is a validated pharmacophore for nanomolar-range binding at α4β2 neuronal nicotinic acetylcholine receptors . This compound serves as an aldehyde-functionalized entry point for generating focused libraries of nAChR ligands. The aldehyde can be elaborated into diverse amine-containing moieties (via reductive amination) or hydrazones, enabling rapid SAR exploration around the 6-chloropyridazin-3-yl core. Procurement of this specific chloro-substituted variant is essential for maintaining the nanomolar binding potential; non-chlorinated analogs are expected to show reduced affinity based on class-level SAR .

Cost-Effective Scale-Up for Non-Isotopic DMPK Studies

For drug metabolism and pharmacokinetics (DMPK) studies that do not require stable isotope labeling, procurement of the non-deuterated 5-(6-chloropyridazin-3-yl)nicotinaldehyde offers a substantial cost advantage over its deuterated analog . At a cost differential of approximately 15-40x per milligram, the non-deuterated compound enables larger-scale studies, multiple replicates, or expanded experimental designs within the same budget. The non-deuterated form is chemically equivalent for all non-isotopic applications and avoids potential complications from hydrogen-deuterium exchange under certain assay conditions .

SMN Protein Modulator Synthesis for Spinal Muscular Atrophy Research

This compound is explicitly documented as a reactant for the synthesis of survival motor neuron (SMN) protein modulators . In the context of spinal muscular atrophy (SMA) drug discovery, where modulation of SMN protein levels is a validated therapeutic strategy, this aldehyde-containing building block enables key condensation steps in the synthetic route. Analogs lacking the aldehyde functionality cannot participate in the requisite imine or amine bond-forming reactions and are therefore unsuitable substitutes for this established synthetic pathway .

Technical Documentation Hub

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